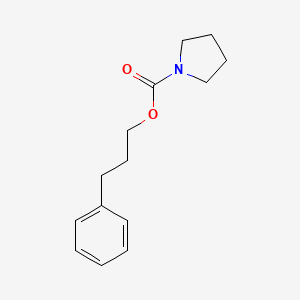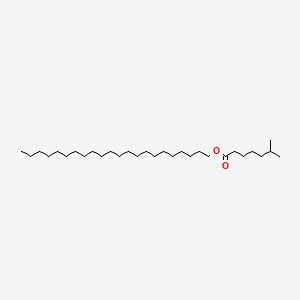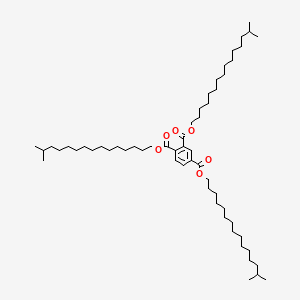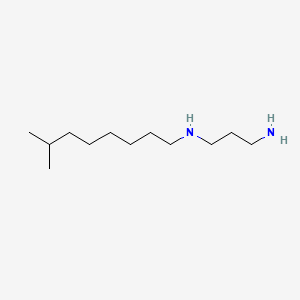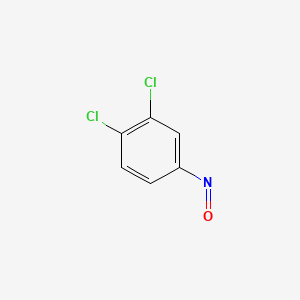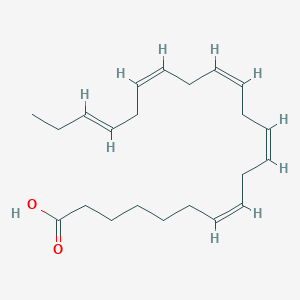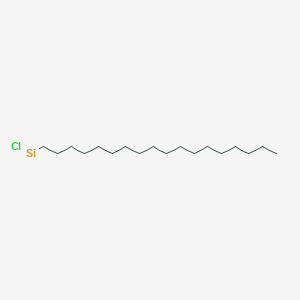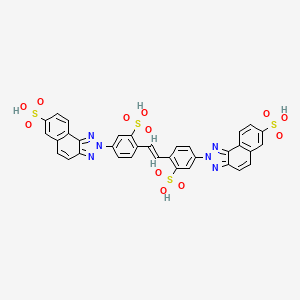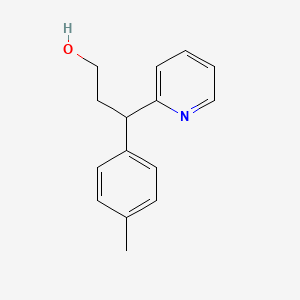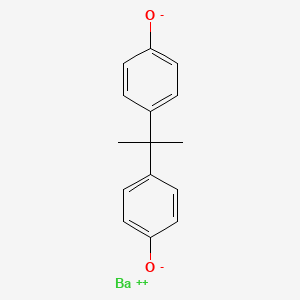
Barium(2+) 4,4'-isopropylidenebisphenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium(2+) 4,4’-isopropylidenebisphenolate: is a chemical compound with the molecular formula C15H14BaO2 This compound is known for its unique chemical properties and applications in various fields, including industrial and scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Barium(2+) 4,4’-isopropylidenebisphenolate typically involves the reaction of barium hydroxide with 4,4’-isopropylidenebisphenol in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Ba(OH)2+C15H14O2→Ba(C15H14O2)2+2H2O
Industrial Production Methods: In industrial settings, the production of Barium(2+) 4,4’-isopropylidenebisphenolate may involve large-scale reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Barium(2+) 4,4’-isopropylidenebisphenolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield barium salts of oxidized bisphenol derivatives, while reduction may produce barium salts of reduced bisphenol derivatives .
Applications De Recherche Scientifique
Chemistry: Barium(2+) 4,4’-isopropylidenebisphenolate is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable in the development of new materials and compounds.
Biology and Medicine: In biological and medical research, this compound is studied for its potential applications in drug delivery systems and as a component in biomedical devices. Its interaction with biological molecules and cells is of particular interest to researchers.
Industry: In industrial applications, Barium(2+) 4,4’-isopropylidenebisphenolate is used in the production of polymers, coatings, and other materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of Barium(2+) 4,4’-isopropylidenebisphenolate involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- Barium(2+) 4,4’-dihydroxybiphenylate
- Barium(2+) 4,4’-dihydroxybenzophenone
- Barium(2+) 4,4’-dihydroxybenzylidene
Uniqueness: Barium(2+) 4,4’-isopropylidenebisphenolate is unique due to its specific structure and properties. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specialized applications in research and industry .
Propriétés
Numéro CAS |
94006-29-8 |
|---|---|
Formule moléculaire |
C15H14BaO2 |
Poids moléculaire |
363.60 g/mol |
Nom IUPAC |
barium(2+);4-[2-(4-oxidophenyl)propan-2-yl]phenolate |
InChI |
InChI=1S/C15H16O2.Ba/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;/h3-10,16-17H,1-2H3;/q;+2/p-2 |
Clé InChI |
BEJJHZGDNWWKHM-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)[O-])C2=CC=C(C=C2)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


